4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
Description
Significance and Scope of 4H-3,1-Benzoxazine Derivatives in Heterocyclic Chemistry
Derivatives of 4H-3,1-benzoxazine represent a privileged scaffold in chemical research, demonstrating a wide array of applications. nih.gov In medicinal chemistry, these compounds have been investigated for a multitude of biological activities. researchgate.net Due to their high reactivity and selective transformations, they serve as crucial building blocks for synthesizing other complex molecules, particularly various classes of quinazolinones. uomosul.edu.iqmdpi.com
The scope of their utility extends to materials science, where benzoxazine (B1645224) monomers are used to create high-performance polybenzoxazine resins. mdpi.comrsc.org These thermosetting polymers are noted for desirable characteristics such as high thermal stability, low water absorption, and excellent flame retardancy. rsc.orgmdpi.com The versatility of the benzoxazine ring system allows for molecular design flexibility, enabling the synthesis of materials with tailored properties for applications in composites, coatings, and electronics. nih.govrsc.orgrsc.org
Table 1: Reported Biological Activities of 4H-3,1-Benzoxazine Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Antimicrobial | Activity against various bacterial and fungal strains has been reported for several derivatives. | researchgate.netuomosul.edu.iq |
| Enzyme Inhibition | Certain derivatives have been identified as inhibitors of enzymes like human leukocyte elastase and cathepsin G. | nih.govijnc.ir |
| Anticancer | Some benzoxazinones have shown the ability to inhibit the growth of cancer cells. | uomosul.edu.iqontosight.ai |
| Anti-inflammatory | The potential for these compounds to act as anti-inflammatory agents is an area of investigation. | nih.govuomosul.edu.iq |
| Antiviral | Anti-HIV and anti-human coronavirus activities have been observed in specific derivatives. | uomosul.edu.iqijnc.ir |
Historical Context of Research on the 4H-3,1-Benzoxazine Ring System
The history of benzoxazine chemistry dates back to the early 20th century. One of the earliest syntheses in this family was reported in 1902 by Heller and Fiesselmann, who prepared 2-aryl-4H-1,3-benzoxazin-4-ones. nih.gov The synthesis of the broader class of benzoxazine monomers, which serve as precursors to polybenzoxazine resins, was first described by Holly and Cope in 1944. researchgate.net This foundational work was later expanded upon by researchers such as Burke and others, who further developed synthetic methodologies. mdpi.com In recent decades, research has accelerated, driven by the discovery of their wide-ranging biological activities and their utility as monomers for advanced polymers. mdpi.com This has led to the development of numerous novel synthetic routes to access diverse derivatives. nih.gov
Overview of Key Academic Research Directions for 2-Substituted 4H-3,1-Benzoxazines
The substituent at the 2-position of the 4H-3,1-benzoxazine ring plays a critical role in determining the compound's chemical and physical properties. Consequently, a significant portion of academic research is focused on the synthesis and application of 2-substituted derivatives.
Key research directions include:
Novel Synthetic Methodologies: A primary focus is the development of efficient and versatile methods for synthesizing 2-substituted 4H-3,1-benzoxazines. Researchers have explored various strategies, including transition-metal-catalyzed reactions and one-pot procedures, to create these compounds in high yields under mild conditions. researchgate.net
Biological Activity Screening: There is extensive interest in the pharmacological potential of these molecules. ijnc.ir Research involves synthesizing libraries of 2-substituted derivatives with varying alkyl and aryl groups to screen for biological activities such as enzyme inhibition, antimicrobial effects, and anticancer properties. nih.govresearchgate.net For example, 2-aryl derivatives have been investigated as inhibitors of C1r serine protease, while other analogs are being studied as potential anti-inflammatory agents through the inhibition of Cathepsin G. nih.govijnc.ir
Polymer Science: In materials science, 2-substituted benzoxazines are explored as monomers for creating functional polybenzoxazines. The nature of the 2-substituent can influence the polymerization behavior and the final properties of the thermoset polymer, such as its thermal stability and mechanical strength. mdpi.com
Synthetic Intermediates: These compounds are highly valued as intermediates for the synthesis of other heterocyclic systems. uomosul.edu.iq Their reactions with various nucleophiles provide pathways to more complex molecules, notably quinazolinone derivatives, which also possess significant biological activities. mdpi.comnih.gov
Specific Research Interest in 4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI)
The specific compound 4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI), also known as 2-isopropyl-4H-3,1-benzoxazine, is identified by its isopropyl group at the 2-position of the benzoxazine ring. nih.gov While extensive research has been conducted on the broader class of 2-substituted benzoxazines, dedicated studies focusing solely on this specific molecule are less common in the published literature.
Its primary research interest lies in its role as a member of the 2-alkyl-substituted benzoxazine family. As such, it serves as a model compound for understanding the influence of a small, branched alkyl group on the reactivity and properties of the 4H-3,1-benzoxazine system. Research on closely related structures, such as 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one, highlights the utility of the 2-isopropyl benzoxazinone (B8607429) core as a building block in heterocyclic synthesis. tandfonline.com This derivative has been used as a starting material to create a variety of novel quinazolinone and other heterocyclic compounds, which were subsequently evaluated for antimicrobial activities. tandfonline.com This suggests that 4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI) holds potential as a synthetic precursor for creating more complex molecules with potential biological applications.
Table 2: Chemical and Physical Properties of 4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-propan-2-yl-4H-3,1-benzoxazine | nih.gov |
| Molecular Formula | C₁₁H₁₃NO | nih.gov |
| Molecular Weight | 175.23 g/mol | nih.gov |
| CAS Number | 115975-92-3 | nih.gov |
| Topological Polar Surface Area | 21.6 Ų | nih.gov |
| Complexity | 210 | nih.gov |
Data computed by PubChem
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-4H-3,1-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-12-10-6-4-3-5-9(10)7-13-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIEJAPAHTUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of 4h 3,1 Benzoxazine,2 1 Methylethyl 9ci Derivatives
Ring-Opening Reactions of 4H-3,1-Benzoxazines
The characteristic reaction of 4H-3,1-benzoxazines is the opening of the heterocyclic oxazine (B8389632) ring. This process can be initiated by thermal energy or by chemical reagents, leading to the formation of reactive intermediates that subsequently polymerize to form a cross-linked network. The stability of the oxazine ring necessitates high temperatures for purely thermal polymerization, often exceeding 220°C. mdpi.com
Thermal Ring-Opening Polymerization Mechanisms
Thermally induced ring-opening polymerization (ROP) is the most common method for curing benzoxazine (B1645224) resins. The process is typically autocatalytic, where phenolic hydroxyl groups generated during the ring-opening of an initial monomer molecule catalyze the polymerization of subsequent monomers. nsysu.edu.tw This self-catalyzed reaction follows a characteristic sigmoidal conversion profile, beginning with a slow induction period that accelerates as the concentration of catalytic phenolic species increases. nsysu.edu.tw
The thermal polymerization of benzoxazines proceeds through a cationic ring-opening mechanism. mdpi.comresearchgate.net The process is initiated by the formation of cationic intermediates on the nitrogen or oxygen atoms of the oxazine ring, followed by the cleavage of the C-O bond. mdpi.com
Two primary mechanistic pathways are proposed based on which heteroatom stabilizes the initial positive charge:
Oxygen-Centered Pathway: The reaction can be initiated by the protonation of the oxygen atom, which is a key step in reactions catalyzed by acids or trace amounts of water. researchgate.netmdpi.com This leads to the cleavage of the O-CH₂ bond, forming a resonance-stabilized carbocation/iminium ion. This electrophilic species then attacks an electron-rich site on another benzoxazine molecule, typically the ortho position of the phenolic ring, to form a stable C-C bond and generate a phenolic hydroxyl group, which propagates the polymerization. mdpi.com
Nitrogen-Centered Pathway: Alternatively, cation formation on the nitrogen atom can lead to the cleavage of the N-CH₂ bond. mdpi.com This pathway can result in the formation of intermediate N,O-acetal or phenoxy structures, which may later rearrange at elevated temperatures to the more thermodynamically stable phenolic structure. mdpi.commdpi.com
Regardless of the initial step, the polymerization progresses through electrophilic aromatic substitution reactions, creating a durable, cross-linked polybenzoxazine network characterized by methylene (B1212753) bridges and phenolic moieties. mdpi.comresearchgate.net
The kinetics of the ring-opening polymerization are highly sensitive to the molecular structure of the benzoxazine monomer, particularly the electronic and steric nature of its substituents. researchgate.net
Electronic Effects: Substituents on the phenolic or amine aromatic rings significantly influence the polymerization temperature. Electron-withdrawing groups (e.g., -SO₂-, -CO-) attached to the phenol (B47542) ring tend to lower the ROP temperature. researchgate.netresearchgate.net This is attributed to two effects: they weaken the adjacent C-O bond in the oxazine ring, lowering the energy barrier for cleavage, and they increase the acidity of the phenolic hydroxyl groups formed upon ring-opening, which enhances their auto-catalytic activity. researchgate.nettechscience.com Conversely, electron-donating groups generally increase the polymerization temperature. techscience.com
Steric Effects: The steric hindrance presented by substituents can also modulate reactivity. For the target compound, 4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI) , the isopropyl group is located at the 2-position of the oxazine ring. While specific studies on 2-alkyl-substituted 4H-3,1-benzoxazines are limited, general principles suggest that bulky groups can affect polymerization kinetics. A substituent directly attached to the nitrogen atom (at the 3-position) has been shown to have a dominant steric effect; the bulkier the group, the slower the polymerization. techscience.com By extension, a bulky group like isopropyl at the 2-position could sterically hinder the approach of other monomers or catalysts, potentially slowing the propagation rate compared to a less substituted analog.
To overcome the high temperatures required for thermal ROP and to accelerate curing rates, various catalysts can be employed. These catalysts function by facilitating the initial ring-opening step, thereby lowering the activation energy of the polymerization. mdpi.com
Catalysts for benzoxazine polymerization can be broadly classified as:
Acidic Catalysts: Lewis acids (e.g., TiCl₄, AlCl₃, B(C₆F₅)₃) and Brønsted acids are highly effective at promoting the ROP, often reducing the curing temperature dramatically. mdpi.commdpi.com They function by coordinating with or protonating the oxygen atom of the oxazine ring, which significantly weakens the C-O bond and promotes the formation of the cationic intermediates necessary for polymerization. mdpi.commdpi.com
Basic and Nucleophilic Catalysts: Tertiary amines and imidazole (B134444) derivatives can also catalyze the polymerization, although the mechanism may differ. mdpi.com They can act as nucleophiles to initiate the ring-opening or function as bases.
The following table summarizes the effect of various catalysts on the peak polymerization temperature (Tₚ) of a standard bisphenol A-aniline based benzoxazine (BA-a), which is often used as a benchmark in polymerization studies.
| Catalyst | Catalyst Loading | Peak Polymerization Temp. (Tₚ) of BA-a (°C) | Reference |
|---|---|---|---|
| None | - | ~245-258 | mdpi.com |
| Pyrogallol | Not Specified | 174 | mdpi.com |
| Fe(OTs)₃ | Not Specified | 218 | mdpi.com |
| Cu(OTs)₂ | Not Specified | 222 | mdpi.com |
| Tris(pentafluorophenyl)borane | 3 mol% | Significant reduction | mdpi.com |
| 2-Methylimidazole (2MI) | 2 mol% | Reduced activity observed | mdpi.com |
Nucleophilic Ring-Opening Pathways
While cationic polymerization is the dominant pathway, the oxazine ring can also be opened through nucleophilic attack, particularly by strong nucleophiles. This pathway involves the direct addition of a nucleophile to one of the electrophilic carbon atoms of the oxazine ring (C-2 or C-4).
The reaction of benzoxazines with external nucleophiles provides an alternative route for chemical modification and ring-opening.
Reactions with Thiols: The reaction between 1,3-benzoxazines and thiols has been shown to be a reversible ring-opening addition. nih.gov The reaction proceeds through an iminium ion intermediate, and the acidity (low pKₐ) of the thiol plays a critical role, especially in solvent-free conditions where protonation is a key step. nih.gov The resulting adducts can dissociate to reform the benzoxazine and thiol at elevated temperatures. nih.gov
Reactions with Amines: Primary and secondary amines can act as nucleophiles, leading to ring-opening. researchgate.net This can result in an "amine exchange" reaction where the original amine component of the benzoxazine is replaced. researchgate.net Tertiary amines, while more commonly used as catalysts for polymerization, can also initiate ring-opening through a nucleophilic mechanism. mdpi.com
The following table provides a summary of research findings on the reactions of benzoxazines with various nucleophiles.
| Nucleophile | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Aromatic and Aliphatic Thiols | Solvent-mediated or solvent-free | Reversible ring-opening addition occurs, forming an equilibrium. Thiol acidity (low pKₐ) is crucial for high conversion in solvent-free systems. | nih.gov |
| Primary and Secondary Amines | Varies | Can act as nucleophiles, leading to an amine exchange reaction within the polybenzoxazine network. | researchgate.net |
| Tertiary Amines (e.g., 1,2-dimethylimidazole) | As catalyst for ROP | Can initiate ring-opening via nucleophilic attack on the methylene carbon between the aromatic ring and nitrogen atom. | mdpi.com |
Derivatization and Transformation of the 4H-3,1-Benzoxazine Core
The derivatization of the 2-isopropyl-4H-3,1-benzoxazine core is a key strategy for the synthesis of diverse heterocyclic structures. The inherent reactivity of the ester and imine functionalities within the oxazine ring allows for a range of chemical transformations.
One of the most prominent reactions of 2-substituted-4H-3,1-benzoxazin-4-ones is their conversion into quinazolinone derivatives. uomosul.edu.iqwikipedia.org This transformation is typically accomplished by reacting the benzoxazinone (B8607429) with various nitrogen-based nucleophiles. The reaction proceeds via a nucleophilic attack on the electrophilic C4-carbonyl carbon, leading to the opening of the oxazine ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule affords the stable quinazolinone ring system. wikipedia.org
The reaction of 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate, for example, yields 3-amino-6-iodo-2-isopropylquinazolin-4(3H)-one. researchgate.net This product can then serve as a building block for further derivatization. Similarly, reactions with primary amines yield 3-substituted quinazolinones. This general strategy is widely applicable and allows for the introduction of a wide variety of substituents at the N3 position of the resulting quinazolinone.
The direct chemical functionalization of the 2-isopropyl group on the 4H-3,1-benzoxazine core is not extensively documented in scientific literature. The isopropyl group consists of sp³-hybridized carbons and is generally unreactive towards many reagents under conditions that would preserve the benzoxazinone ring system. Reactions such as free-radical halogenation, which typically modify alkyl groups, are often unselective and could potentially lead to a mixture of products or degradation of the heterocyclic ring. wikipedia.org Research has predominantly focused on the reactivity of the heterocyclic ring and the fused aromatic system rather than the alkyl substituent at the C2 position.
The 4H-3,1-benzoxazine ring system possesses multiple sites for both electrophilic and nucleophilic attack, making it a versatile scaffold for chemical modification.
Nucleophilic Reactions: The C4-carbonyl carbon is a primary site for nucleophilic attack, as seen in the conversion to quinazolinones. This reactivity extends to other nucleophiles as well. For instance, 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one has been shown to react with a variety of nucleophiles:
Carbon Nucleophiles: Reaction with carbanions, such as that generated from diethyl malonate in the presence of sodium ethoxide, leads to ring opening and the formation of ethyl 2-(2-isobutyramido-4-iodobenzoyl)malonate. researchgate.net
Nitrogen Nucleophiles: Treatment with sodium azide (B81097) in acetic acid results in the formation of a tetrazole derivative, specifically 1-(2-isobutyramido-4-iodobenzoyl)-1H-tetrazole. researchgate.net
Sulfur Nucleophiles: Reaction with phosphorus pentasulfide (P₂S₅) in dry xylene converts the carbonyl oxygen at C4 to sulfur, yielding 6-iodo-2-isopropyl-4H-3,1-benzothiazine-4-thione. researchgate.net
These reactions highlight the susceptibility of the C4 position to nucleophilic attack, which consistently leads to the opening of the oxazine ring, providing a gateway to a variety of functionalized anthranilic acid derivatives or other heterocyclic systems.
Electrophilic Reactions: The fused benzene (B151609) ring of the benzoxazinone core can undergo electrophilic aromatic substitution. The directing effects of the ring oxygen (alkoxy group) and the acylimino group influence the position of substitution. Both are generally considered activating and ortho-, para-directing. However, the steric hindrance from the heterocyclic ring and the specific reaction conditions can affect the regioselectivity. An example of this reactivity is the bromination of a benzoxazinone bearing a chalcone (B49325) moiety, which resulted in the formation of a dibromo-substituted anthranilic acid derivative after ring opening. uomosul.edu.iq More advanced methods, such as transition metal-catalyzed C-H activation, have also been explored for the ortho-functionalization of the benzoxazinone core, using the heterocyclic portion as a native directing group. nih.gov
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental research findings for the specific compound 4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI) , including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray crystallography, are not available in publicly accessible scientific databases and publications.
General methodologies for the structural analysis of the broader benzoxazine class of compounds are well-established. However, specific spectra, data tables, and detailed analyses pertaining to the 2-(1-methylethyl) derivative could not be located. Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.
An article constructed without specific data for "4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI)" would require extrapolation from related but distinct molecules, which would be scientifically unfounded and speculative.
Spectroscopic and Structural Analysis Methodologies for 4h 3,1 Benzoxazine,2 1 Methylethyl 9ci
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves as a cornerstone technique for the verification of the molecular weight and the investigation of the structural integrity of 2-(1-methylethyl)-4H-3,1-benzoxazine. The compound, with a molecular formula of C₁₁H₁₃NO, has a calculated molecular weight of approximately 175.23 g/mol .
A detailed analysis of the fragmentation pattern can help in confirming the presence of the isopropyl substituent at the 2-position and the integrity of the 4H-3,1-benzoxazine core. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the elemental composition of the molecular ion and its fragments, further corroborating the compound's identity.
Table 1: Expected Mass Spectrometry Data for 4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Major Fragment Ion | [M - CH(CH₃)₂]⁺ |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation of 2-(1-methylethyl)-4H-3,1-benzoxazine from potential impurities and for the accurate assessment of its purity. The development of a robust HPLC method is critical for quality control and for ensuring the reliability of research findings.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an effective HPLC method for the analysis of 2-(1-methylethyl)-4H-3,1-benzoxazine hinges on the optimization of several key parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength. Given the aromatic and heterocyclic nature of the compound, reversed-phase HPLC is a commonly employed and effective technique. tandfonline.comnih.gov
A typical starting point for method development would involve a C18 stationary phase, which provides excellent retention and separation for moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comresearchgate.net The ratio of the organic to the aqueous phase can be adjusted to achieve the desired retention time and resolution. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be particularly useful for separating compounds with a wider range of polarities.
For the detection of 2-(1-methylethyl)-4H-3,1-benzoxazine, a UV detector is generally suitable due to the presence of the aromatic benzoxazine (B1645224) ring system, which absorbs UV light. researchgate.net The selection of an appropriate detection wavelength, typically around the compound's absorbance maximum, is crucial for achieving high sensitivity. A study on benz-1,3-oxazine derivatives utilized a detection wavelength of 245 nm. researchgate.net
The validation of the developed HPLC method would involve assessing parameters such as linearity, precision, accuracy, and specificity to ensure its reliability for routine analysis.
Table 2: Illustrative HPLC Method Parameters for 4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI) Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~245 nm |
| Injection Volume | 10 µL |
Computational and Theoretical Investigations of 4h 3,1 Benzoxazine,2 1 Methylethyl 9ci
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone for understanding the electronic properties of molecules. For benzoxazine (B1645224) systems, these methods are employed to elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.
Theoretical studies on benzoxazine derivatives often utilize methods like Density Functional Theory (DFT) and ab initio calculations to determine key electronic descriptors. While specific data for 2-(1-methylethyl)-4H-3,1-benzoxazine is not available, studies on similar structures would typically calculate properties such as:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are important for intermolecular interactions.
For instance, a study on 2-methyl-4H-3,1-benzoxazin-4-one, a structurally related compound, involved quantum chemical calculations to understand its structural and energy characteristics. researchgate.net Such analyses provide a foundational understanding of the molecule's electronic landscape.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, including the ring-opening polymerization that is characteristic of benzoxazines. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby elucidating the reaction pathway and its energetic favorability. drexel.edu
For benzoxazines, DFT studies are particularly valuable for understanding the thermally induced ring-opening process. This reaction is believed to proceed through a cationic mechanism, and DFT can be used to calculate the activation energies for different proposed pathways. researchgate.net Key aspects that could be investigated for 2-(1-methylethyl)-4H-3,1-benzoxazine include:
Protonation Sites: Identifying the most likely atom to be protonated (the nitrogen or oxygen of the oxazine (B8389632) ring) to initiate the ring-opening.
Transition State Geometries and Energies: Determining the structure and energy of the transition state for the ring-opening step. This information is critical for predicting the reaction rate.
Intermediate Stability: Assessing the stability of any carbocation intermediates that are formed during the polymerization process.
While specific DFT studies on the reaction mechanisms of 2-(1-methylethyl)-4H-3,1-benzoxazine have not been found, research on other benzoxazine monomers provides a template for how such investigations would be conducted. researchgate.net
Molecular Dynamics Simulations of Benzoxazine Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For benzoxazine systems, MD simulations are particularly useful for predicting the properties of the resulting polybenzoxazine materials. These simulations can provide insights into the structure-property relationships of both the monomers and the cured polymers. nih.gov
Typical applications of MD simulations in the context of benzoxazines include:
Monomer Packing and Physical State Prediction: MD simulations can be used to model the amorphous packing of benzoxazine monomers and predict their physical state (solid or liquid) at different temperatures. usm.edu
Polymer Network Formation: Simulations can model the crosslinking process to generate realistic representations of the cured polybenzoxazine network.
Prediction of Thermomechanical Properties: Once a polymer network is modeled, MD simulations can be used to calculate important material properties such as the glass transition temperature (Tg), coefficient of thermal expansion, and mechanical moduli. nih.gov
Although no MD simulation studies have been published specifically for 2-(1-methylethyl)-4H-3,1-benzoxazine, the methodologies have been well-established for a variety of other benzoxazine monomers and their polymers. nih.govusm.edu
Prediction of Reactivity and Stability Profiles
Computational chemistry offers a suite of tools for predicting the reactivity and stability of molecules without the need for experimental synthesis and testing. For 2-(1-methylethyl)-4H-3,1-benzoxazine, these predictions would be based on its calculated electronic structure.
Key parameters and descriptors used to predict reactivity and stability include:
HOMO and LUMO Energies: As mentioned earlier, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. These values are used to calculate global reactivity descriptors.
Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and the electrophilicity index can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.
Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack.
While specific reactivity and stability profiles for 2-(1-methylethyl)-4H-3,1-benzoxazine have not been computationally determined in the literature, the theoretical framework for such predictions is well-established.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (excluding biological activity endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used for predicting biological activity, QSAR can also be applied to predict physical and chemical properties.
For benzoxazine derivatives, QSAR studies have been conducted to predict properties such as their oxidation behavior. nih.govnih.gov A typical QSAR study involves the following steps:
Data Set Collection: A dataset of benzoxazine derivatives with experimentally measured values for a specific property is compiled.
Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are used to build a mathematical model that correlates the molecular descriptors with the property of interest. nih.govnih.gov
Model Validation: The predictive power of the developed model is rigorously tested.
A QSAR study on the oxidation half-wave potentials of 40 benzoxazine derivatives identified key descriptors such as HOMO energy, partial positive surface area, and the maximum electrophilic reaction index for the nitrogen atom as being important for predicting this property. nih.govnih.gov Although this study did not include 2-(1-methylethyl)-4H-3,1-benzoxazine, it demonstrates the feasibility of using QSAR to predict the physicochemical properties of this class of compounds.
Advanced Materials Science and Other Applications of 4h 3,1 Benzoxazine,2 1 Methylethyl 9ci Analogues Non Biomedical
Role of Benzoxazine (B1645224) Monomers in Polymer Science
Benzoxazine monomers are foundational components in the field of polymer science, particularly for creating a class of thermosetting phenolic resins known as polybenzoxazines. These polymers are synthesized through the ring-opening polymerization (ROP) of the benzoxazine monomer, a process that offers distinct advantages over traditional phenolic resins like resoles and novolacs. A key benefit is that the polymerization occurs without the release of volatile byproducts, which minimizes the formation of voids in the final material and avoids near-zero shrinkage upon curing.
The synthesis of benzoxazine monomers themselves is typically a straightforward Mannich-like condensation involving a phenol (B47542), a primary amine, and formaldehyde. This synthetic versatility allows for a vast library of monomers to be created by varying the phenol and amine precursors, which in turn enables the fine-tuning of the resulting polymer's properties. Polybenzoxazines are noted for their high thermal stability, excellent flame retardancy, good electrical insulating properties, and low water absorption, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. scdongfanginsulation.com
Design and Synthesis of Polybenzoxazines with Specific Properties
The remarkable molecular design flexibility of benzoxazine chemistry is a cornerstone of its utility in materials science. By strategically selecting the phenolic and amine precursors, polybenzoxazines can be engineered with a wide spectrum of properties. For example, incorporating long alkyl chains can enhance the flexibility of the resulting thermoset, while using aromatic diamines can increase the crosslink density and thermal stability.
Researchers have synthesized main-chain benzoxazine polymers, where the oxazine (B8389632) ring is part of the polymer backbone, to create materials with enhanced ductility and thermal properties that improve with increasing molecular weight. nih.gov Furthermore, the introduction of different functional groups into the monomer structure can impart specific characteristics. For instance, incorporating vinyl groups allows for subsequent radical copolymerization with other vinyl monomers like styrene (B11656) or methyl methacrylate, creating polyolefins with pendant benzoxazine units that can be thermally cured into tough, transparent films. researchgate.net This approach allows for the creation of hybrid materials that combine the properties of different polymer classes.
Catalytic Systems for Controlling Polymerization
While the ring-opening polymerization of benzoxazine monomers can be initiated thermally, this process often requires high temperatures, typically between 180°C and 250°C. researchgate.net To make the curing process more energy-efficient and compatible with a wider range of manufacturing techniques, various catalytic systems have been developed to lower the polymerization temperature.
The polymerization proceeds via a cationic ring-opening mechanism, making acidic catalysts particularly effective. researchgate.net Both Lewis and Brønsted acids can accelerate the curing process. researchgate.net A variety of catalysts have been successfully employed to reduce the exothermic peak temperature of polymerization. These include phenols, carboxylic acids, metal complexes, and iodized salts. For example, Trisilanolphenyl-polyhedral oligomeric silsesquioxane titanium (Ti-Ph-POSS) has been shown to effectively catalyze the ROP of benzoxazine, reducing the curing temperature while also improving the thermal stability of the final polymer. tandfonline.comnasampe.orgrsc.org Other studies have demonstrated the efficacy of various transition metal salts and heterocyclic dicarboxylic acids in accelerating the cure cycle. researchgate.netresearchgate.net
Below is a table summarizing some catalytic systems used for benzoxazine polymerization.
| Catalyst Type | Specific Examples | Effect |
| Lewis Acids | BF₃·OEt₂, AlCl₃ | Accelerates cationic ring-opening polymerization. researchgate.net |
| Metal Salts | FeCl₃, CoCl₂, NiBr₂, CuCl₂, ZnCl₂, Ce(NO₃)₃·6H₂O | Lowers the curing temperature. researchgate.net |
| Organometallic | Trisilanolphenyl-polyhedral oligomeric silsesquioxane titanium (Ti-Ph-POSS) | Reduces curing temperature and enhances thermal stability. tandfonline.comnasampe.orgrsc.org |
| Organic Acids | para-Toluene sulfonic acid, Oxalic acid, Heterocyclic dicarboxylic acids | Promotes ring-opening at lower temperatures. researchgate.netresearchgate.net |
| Phenolic Compounds | Pyrogallol | Can significantly reduce the exothermic peak temperature. tandfonline.com |
Incorporation into Composite Materials (e.g., thermosetting resins)
The properties of polybenzoxazines make them excellent matrix materials for high-performance composites. Their low melt viscosity allows for excellent impregnation of reinforcing fibers, while their high char yield and thermal stability contribute to the durability of the final composite part. Benzoxazine resins are frequently used in the manufacturing of fiber-reinforced plastics and adhesives. rsc.org
To further enhance their performance, polybenzoxazines are often blended with other resins or incorporated with fillers. For instance, they can be formulated with epoxy resins, which act as reactive diluents or co-reactants. researchgate.net The phenolic group that forms during the benzoxazine ring-opening can subsequently react to open the epoxy groups, creating a densely cross-linked interpenetrating polymer network. researchgate.net Additionally, inorganic additives such as clay, zirconium diboride, or mesoporous silica (B1680970) (SBA-15) can be incorporated to create nanocomposites with improved thermal properties and, in the case of silica, a significantly lower dielectric constant. acs.orgresearchgate.net
4H-3,1-Benzoxazine Derivatives as Precursors for Novel Organic Scaffolds
Beyond polymer science, 4H-3,1-benzoxazine derivatives, particularly benzoxazin-4-ones, are valued as versatile building blocks in organic synthesis. nasampe.org Their structure contains two electrophilic sites that are susceptible to nucleophilic attack, leading to the opening of the heterocyclic ring. This reactivity allows them to serve as precursors for a variety of other complex heterocyclic compounds. mdpi.comrsc.org
A prominent application is their use as starting materials for the synthesis of quinazolinone derivatives. mdpi.com By reacting a 2-substituted-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles, such as primary amines or hydrazine (B178648), the oxazine ring can be opened and subsequently re-closed to form the quinazolinone core structure. This synthetic route is a common strategy for accessing this important class of heterocycles. For example, 6-Iodo-2-isopropyl-4H-3,1-benzoxazin-4-one has been used as a key intermediate to synthesize a range of novel heterocyclic systems by reacting it with reagents like diethylmalonate and phosphorus pentasulfide. nasampe.org
Applications in Agrochemicals (e.g., Herbicides, from a chemical synthesis perspective)
Certain 4H-3,1-benzoxazine derivatives have been developed for use in agrochemical applications, notably as herbicides. rsc.org From a chemical synthesis perspective, these compounds can be produced by reacting a substituted anthranilic acid with a suitable carboxylic acid halide. For instance, a patented process describes the synthesis of herbicidal 4H-3,1-benzoxazine derivatives by reacting a substituted anthranilic acid with at least a two-fold molar excess of a carboxylic acid halide. techscience.com The specific substituents on both the benzoxazine core and the group at the 2-position determine the compound's herbicidal activity and crop selectivity. techscience.com
Furthermore, research into sulfur analogues of natural benzoxazinones has yielded compounds with significant phytotoxicity against common weeds. atu.edu.iq These bio-inspired compounds, such as 1,4-benzothiazinones, are synthesized and evaluated for their ability to inhibit weed growth, demonstrating the potential for developing new classes of bioherbicides based on the benzoxazine scaffold. atu.edu.iq
Other Emerging Non-Pharmaceutical Applications
The unique chemical and physical properties of benzoxazine-based materials have led to their exploration in several other emerging technological fields.
Corrosion Inhibitors : Benzoxazine and benzoxazinone (B8607429) derivatives have demonstrated significant efficacy as corrosion inhibitors for metals such as mild steel and aluminum alloys in acidic environments. researchgate.netmdpi.comnih.gov Their molecular structure contains heteroatoms like nitrogen and oxygen, which have lone pairs of electrons that can coordinate with the metal surface. mdpi.com This interaction leads to the formation of a protective adsorbed film on the metal, blocking corrosive species and reducing the rate of corrosion. techscience.com The effectiveness of the inhibition often depends on the specific substituents on the benzoxazine ring. researchgate.netmdpi.com
Low-k Dielectric Materials : In the electronics industry, there is a constant demand for materials with a low dielectric constant (low-k) to reduce signal delay and power loss in integrated circuits. Polybenzoxazines are attractive candidates for these applications due to their intrinsically good dielectric properties, low moisture absorption, and thermal stability. tandfonline.com By incorporating features such as bulky hydrocarbon groups, fluorine atoms, or siloxane moieties into the monomer structure, the dielectric constant of the resulting polybenzoxazine can be further reduced. elmergib.edu.ly Nanocomposites made by filling polybenzoxazine with mesoporous silica have achieved ultra-low dielectric constants, making them suitable for high-frequency communications and advanced electronic packaging. acs.orgproquest.com
Flame Retardants : Polybenzoxazines exhibit inherent flame retardancy, a property derived from their highly aromatic structure which leads to a high char yield upon thermal decomposition. rsc.org This char layer acts as an insulating barrier, protecting the underlying material from the heat of the flame and limiting the release of flammable volatiles. rsc.org This makes them an attractive, often halogen-free, alternative for applications where fire safety is critical, such as in aerospace components, railway cars, and electronic enclosures. The design flexibility of benzoxazine chemistry also allows for the synthesis of monomers from bio-based, renewable resources like cardanol (B1251761) and furfural, enabling the development of more sustainable flame-retardant materials.
Future Research Horizons for 2-Isopropyl-4H-3,1-benzoxazin-4-one
The compound 4H-3,1-Benzoxazine, 2-(1-methylethyl)-(9CI), also known as 2-isopropyl-4H-3,1-benzoxazin-4-one, belongs to the benzoxazinone class of heterocyclic compounds. These structures are recognized for their utility as precursors and building blocks in the synthesis of a variety of other heterocyclic systems, such as quinazolinones. tandfonline.comresearchgate.net While significant research has been conducted on benzoxazinones, future investigations are poised to unlock new potentials and refine existing applications. This article explores key future research directions and unexplored areas for 2-isopropyl-4H-3,1-benzoxazin-4-one, focusing on synthetic methodologies, catalytic systems, mechanistic understanding, computational design, and materials integration.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4H-3,1-benzoxazine derivatives, and how do reaction conditions impact yield?
- Methodology : The fluorocyclization of styryl amides using Selectfluor reagent in acetonitrile under a nitrogen atmosphere is a validated approach for synthesizing fluorinated benzoxazine cores. This method achieves high regioselectivity and moderate-to-good yields (60–85%) . Key factors include solvent polarity, temperature (room temperature preferred), and inert gas purging to prevent side reactions. Alternative routes may involve nucleophilic substitution or cyclocondensation, but yields vary depending on substituent reactivity.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 4H-3,1-benzoxazine derivatives?
- Analytical Workflow :
- NMR : The ¹H NMR spectrum typically shows characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.5–3.0 ppm, septet for CH) and aromatic protons (δ 6.8–7.5 ppm). The oxazine ring protons appear as distinct singlets or doublets between δ 4.0–5.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 199.270 (C₉H₁₃NO₂S) for the base structure. Fragmentation patterns include loss of the isopropyl group (Δ m/z 43) and CO₂ elimination (Δ m/z 44) .
Advanced Research Questions
Q. What strategies enable stereoselective functionalization of the benzoxazine core, particularly for fluorination?
- Electrophilic Fluorocyclization : Using Selectfluor as an electrophilic fluorinating agent, stereoselectivity is achieved by stabilizing transition states through hydrogen bonding between the amide proton and the reagent. Optimal conditions (MeCN, N₂ atmosphere) minimize radical pathways, favoring a concerted mechanism . Computational modeling (DFT) can predict regioselectivity for substituted derivatives.
Q. How do structural modifications at the 2-(1-methylethyl) position influence bioactivity and target interactions?
- Structure-Activity Relationship (SAR) :
- Pharmacological Targets : The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive derivatives (e.g., anxiolytic agents like tofxine) .
- Agrochemical Analogues : Substituting the isopropyl group with bulkier alkyl chains (e.g., in pesticide derivatives like isoprothiolane) increases binding affinity to fungal cytochrome P450 enzymes .
- Table : Comparative Bioactivity of Derivatives
| Substituent | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(1-methylethyl) | GABAₐ Receptor | 0.12 | |
| 2-(2-methylpropyl) | Fungal CYP51 | 0.85 |
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Data Contradiction Analysis :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98%. Impurities from incomplete cyclization (e.g., residual styryl amides) may skew activity .
- Assay Variability : Standardize cell-based assays (e.g., HEK293 for receptor binding) to control for differences in membrane permeability or metabolic degradation .
Methodological Guidance
Q. What computational tools predict the reactivity of 4H-3,1-benzoxazine derivatives in electrophilic reactions?
- DFT Modeling : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (FMOs) to identify nucleophilic sites. For fluorination, the HOMO localization on the oxazine ring predicts regioselectivity .
Q. How should researchers handle stability challenges during storage and handling?
- Stability Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
